molecular formula C8H13NO3 B2370798 Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 2309433-10-9

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2370798
CAS No.: 2309433-10-9
M. Wt: 171.196
InChI Key: NTNCSUZFSPRCHX-PHDIDXHHSA-N
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Description

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its stereochemical properties due to the presence of chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the diastereoselective aza-Diels–Alder reaction followed by hydrogenolytic removal of protecting groups . The reaction conditions often involve the use of catalysts such as palladium or rhodium to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an inhibitor or modulator of enzymatic pathways, influencing biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an ester and a ketone functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNCSUZFSPRCHX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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